

Physical and chemical properties of Lasiocarpine hydrochloride

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Compound of Interest

Compound Name: *Lasiocarpine hydrochloride*

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Lasiocarpine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine hydrochloride is the salt form of Lasiocarpine, a hepatotoxic pyrrolizidine alkaloid isolated from various plant species of the *Heliotropium* genus.^[1] While its inherent toxicity limits its therapeutic applications, **Lasiocarpine hydrochloride** serves as a critical reference standard in toxicological research, analytical chemistry, and drug metabolism studies. This technical guide provides an in-depth overview of the physical and chemical properties of **Lasiocarpine hydrochloride**, detailed experimental protocols for its analysis, and a summary of its known biological effects and associated signaling pathways.

Physicochemical Properties

Lasiocarpine hydrochloride is a white to off-white crystalline solid. The addition of the hydrochloride moiety generally increases the aqueous solubility of the parent compound, a common strategy in pharmaceutical development to improve bioavailability.

Data Summary

The following table summarizes the key physical and chemical properties of Lasiocarpine and its hydrochloride salt.

Property	Lasiocarpine	Lasiocarpine Hydrochloride
CAS Number	303-34-4	1976-49-4
Molecular Formula	C ₂₁ H ₃₃ NO ₇	C ₂₁ H ₃₄ ClNO ₇
Molecular Weight	411.49 g/mol	447.95 g/mol
Appearance	Colorless leaflets or crystalline solid	White to off-white crystalline solid
Melting Point	94-97 °C	Data not available; expected to be higher than the free base
Solubility	Difficultly soluble in water; Soluble in ether, alcohol, benzene	Soluble in water
Stability	Readily hydrolyzed in basic solutions; sensitive to oxidation	More stable in acidic solutions compared to the free base

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of **Lasiocarpine hydrochloride**.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of **Lasiocarpine hydrochloride**.

Materials:

- **Lasiocarpine hydrochloride** sample
- Capillary tubes (one end sealed)
- Melting point apparatus (e.g., Stuart SMP10)

- Mortar and pestle

Procedure:

- Grind the **Lasiocarpine hydrochloride** sample to a fine powder using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-20 °C/min initially.
- Observe the sample closely. When the sample starts to melt, record the temperature as T_1 .
- Continue heating and record the temperature (T_2) at which the entire sample has melted into a clear liquid.
- The melting point range is reported as $T_1 - T_2$.
- Repeat the measurement two more times and calculate the average melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of **Lasiocarpine hydrochloride** in water.

Materials:

- **Lasiocarpine hydrochloride**
- Distilled or deionized water
- Screw-capped vials
- Shaking incubator or orbital shaker
- Analytical balance

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Add an excess amount of **Lasiocarpine hydrochloride** to a series of screw-capped vials.
- Add a known volume of water to each vial.
- Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
- Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
- After shaking, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the vials to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **Lasiocarpine hydrochloride** in the diluted sample using a validated HPLC method.
- Calculate the solubility in units such as mg/mL or g/100 mL.

Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantification of **Lasiocarpine hydrochloride** and its degradation products.

Instrumentation:

- HPLC system with a UV detector

- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH 3.0).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm
- Injection Volume: 20 μ L

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.

- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60 °C for 24 hours.
- Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 24 hours.
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug to 80 °C for 48 hours.
- Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Biological Activity and Signaling Pathways

Lasiocarpine is known for its hepatotoxicity, which is mediated by its metabolic activation in the liver.

Mechanism of Toxicity

The toxicity of Lasiocarpine is not due to the parent compound itself but rather its metabolic products. In the liver, cytochrome P450 enzymes metabolize Lasiocarpine into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage, disruption of cell cycle, and apoptosis.

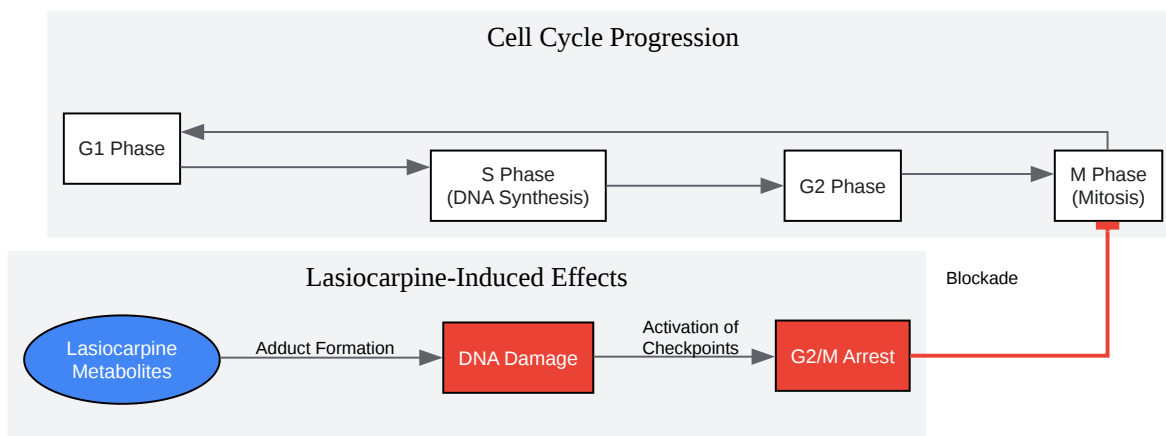
Signaling Pathways

Research suggests that Lasiocarpine-induced toxicity involves the modulation of several key signaling pathways:

- **Cell Cycle Regulation:** Lasiocarpine has been shown to cause a cell cycle arrest at the G2/M phase.^[2] This is likely a consequence of DNA damage, which activates cell cycle checkpoints to prevent the propagation of damaged genetic material.
- **DNA Damage Response:** The formation of DNA adducts by Lasiocarpine metabolites triggers the DNA damage response pathway. This can involve the activation of kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.
- **p53 Signaling Pathway:** Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately contributing to the cytotoxic effects of Lasiocarpine.

Visualizations

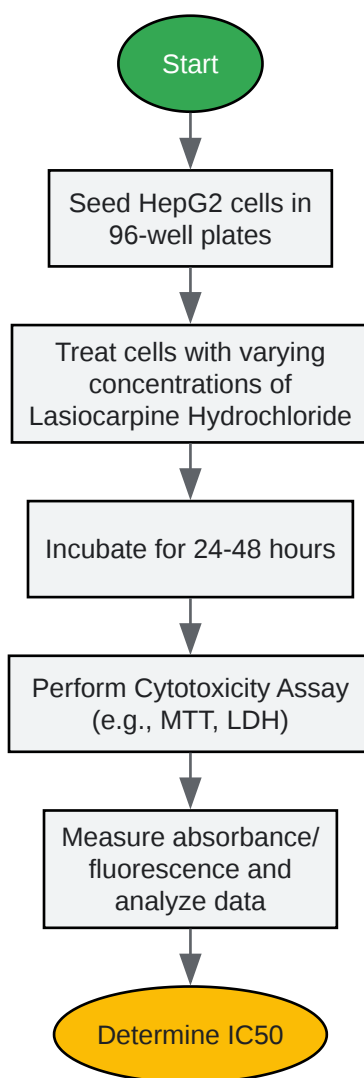
Lasiocarpine-Induced Cell Cycle Arrest



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Caption: Lasiocarpine metabolites induce DNA damage, leading to a G2/M cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment



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Caption: A typical experimental workflow for determining the in vitro cytotoxicity of **Lasiocarpine hydrochloride**.

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References

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- 2. researchgate.net [researchgate.net]
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